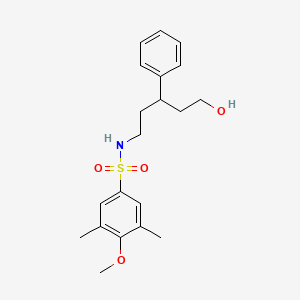

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c1-15-13-19(14-16(2)20(15)25-3)26(23,24)21-11-9-18(10-12-22)17-7-5-4-6-8-17/h4-8,13-14,18,21-22H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJWPAOEAFDXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with 5-hydroxy-3-phenylpentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares partial structural motifs with several proton pump inhibitors (PPIs) and sulfonamide derivatives:

Key Observations :

- Unlike PPIs, which rely on a sulfinyl benzimidazole core for acid activation, the target’s sulfonamide group may favor different mechanisms, such as carbonic anhydrase inhibition or kinase modulation.

Solubility and Stability:

- Omeprazole’s sulfinyl group confers pH-dependent stability, degrading rapidly in acidic conditions .

- The target’s sulfonamide group is generally more stable across pH ranges, while the hydroxy group may enhance water solubility compared to PPIs.

Proton Pump Inhibitors (PPIs):

- Omeprazole and esomeprazole inhibit gastric acid secretion via covalent binding to H⁺/K⁺-ATPase . Their sulfinyl groups are critical for prodrug activation in acidic environments.

- The target compound lacks the benzimidazole core necessary for PPI activity, but its 4-methoxy-3,5-dimethyl motif could facilitate binding to analogous hydrophobic pockets in enzymes.

Environmental Impact ():

- Omeprazole inhibits microalgal growth (EC₅₀: 114 mg/L for Tetraselmis suecica) , highlighting ecological risks. The target compound’s sulfonamide group may pose similar or distinct ecotoxicological profiles.

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide (CAS No. 1795299-06-7) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by experimental data.

- Molecular Formula : C20H27NO4S

- Molecular Weight : 377.4977 g/mol

- Structure : The compound features a sulfonamide group linked to a phenylpentyl chain and methoxy-substituted aromatic rings.

Biological Activity Overview

The biological activity of N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide primarily relates to its effects on cardiovascular systems and potential anti-inflammatory properties.

Cardiovascular Effects

A study evaluating various benzenesulfonamide derivatives indicated that this compound may influence perfusion pressure and coronary resistance in isolated rat heart models. The results demonstrated that specific derivatives could significantly decrease perfusion pressure, suggesting a potential for cardiovascular therapeutic applications .

The proposed mechanisms of action include:

- Calcium Channel Modulation : Interaction with calcium channels has been theorized, where the compound may act as an inhibitor affecting vascular smooth muscle contraction.

- Endothelin Receptor Interaction : Similar compounds have shown the ability to inhibit endothelin receptors, which are implicated in pulmonary vascular hypertension and cardiac hypertrophy .

Table 1: Experimental Design for Biological Activity Evaluation

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | 0.001 |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |

| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |

| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |

| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |

This experimental design highlights the comparative analysis of the biological activity exerted by various sulfonamide derivatives on perfusion pressure over time.

Results Summary

The findings indicated that N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide exhibited a dose-dependent reduction in perfusion pressure compared to controls. This effect was significant at various time points during the experiments, suggesting a robust interaction with cardiovascular pathways .

Case Studies

- Cardiovascular Study in Rats : A controlled study demonstrated that administration of this compound resulted in notable decreases in both systolic and diastolic pressures in rat models, indicating its potential utility in managing hypertension .

- Inflammatory Response Assessment : Another investigation assessed the anti-inflammatory properties of related sulfonamides, showing that they could inhibit pro-inflammatory cytokine production in vitro. This suggests that N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide may also possess anti-inflammatory capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.